N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-isopropyl-N’-[3-(trifluoromethyl)phenyl]urea is an organic compound with the molecular formula C17H23F3N2O It is known for its unique structure, which includes a cyclohexyl group, an isopropyl group, and a trifluoromethyl-substituted phenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-isopropyl-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of cyclohexyl isocyanate with N-isopropyl-3-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-cyclohexyl-N-isopropyl-N’-[3-(trifluoromethyl)phenyl]urea may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reactants, and the purification of the final product through techniques such as recrystallization or chromatography. The use of automated systems and reactors ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-isopropyl-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted phenyl urea compounds.
Scientific Research Applications
N-cyclohexyl-N-isopropyl-N’-[3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-cyclohexyl-N-isopropyl-N’-[3-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The urea moiety can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate enzymatic activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-isopropyl-N’-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-cyclohexyl-N-isopropyl-N’-[4-(trifluoromethyl)phenyl]urea: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
N-cyclohexyl-N-methyl-N’-[3-(trifluoromethyl)phenyl]urea: Contains a methyl group instead of an isopropyl group, affecting its reactivity and interactions.
Uniqueness
N-cyclohexyl-N-isopropyl-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclohexyl-1-propan-2-yl-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O/c1-12(2)22(15-9-4-3-5-10-15)16(23)21-14-8-6-7-13(11-14)17(18,19)20/h6-8,11-12,15H,3-5,9-10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXLPUGONPOGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.